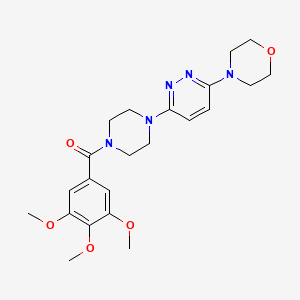
(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone” is a chemical compound with the molecular formula C22H29N5O5 . It has been studied for its antimicrobial activity .
Synthesis Analysis
The compound is synthesized by coupling aromatic acid chlorides with Piperzain-yl (3,4,5-trimethoxyphenyl)methanone in the presence of a triethylamine base . This reaction yields trimethoxyphenyl piperazine derivatives .Molecular Structure Analysis
The structures of all the synthesized compounds have been characterized by elemental analysis and spectral studies .Chemical Reactions Analysis
The key chemical reaction involved in the synthesis of this compound is the coupling of aromatic acid chlorides with Piperzain-yl (3,4,5-trimethoxyphenyl)methanone .Applications De Recherche Scientifique
Antimicrobial and Antinociceptive Activities
Compounds incorporating morpholine and piperazine structures demonstrate significant antimicrobial and antinociceptive (pain-relieving) activities. For instance, the synthesis and evaluation of new 1,2,4-triazole derivatives have shown these compounds possess good to moderate activities against various microorganisms, highlighting their potential as antimicrobial agents (Bektaş et al., 2007). Similarly, 6-substituted-3-pyridazinone derivatives carrying morpholino, arylpiperidino, and arylpiperazino moieties have been synthesized and evaluated for their antinociceptive activity, with certain compounds showing greater activity than aspirin in pain relief tests (Gokçe et al., 2001).
Antioxidant Properties
The synthesis of compounds like "(3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone" and its derivatives from reactions such as bromination and demethylation indicates their effective antioxidant power. These synthesized compounds, characterized by the presence of multiple hydroxyl groups, have shown promising antioxidant activities in various assays, suggesting their potential for developing antioxidant therapies (Çetinkaya et al., 2012).
Glucan Synthase Inhibition
Research into pyridazinone derivatives has identified them as potent β-1,3-glucan synthase inhibitors, with significant implications for treating fungal infections. The structure-activity relationship studies of these compounds have led to the identification of molecules with improved systemic exposure and good antifungal activity, particularly against Candida strains (Ting et al., 2011).
Synthesis Methodologies
The development of SnAP reagents for transforming aldehydes into N-unprotected piperazines and morpholines introduces a simple and mild approach to synthesizing these valuable structural motifs. This method is compatible with a wide range of aldehydes and offers a straightforward route to obtain mono- and disubstituted N-heterocycles, demonstrating the versatility of these structures in synthetic organic chemistry (Luescher et al., 2014).
Mécanisme D'action
Propriétés
IUPAC Name |
[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O5/c1-29-17-14-16(15-18(30-2)21(17)31-3)22(28)27-8-6-25(7-9-27)19-4-5-20(24-23-19)26-10-12-32-13-11-26/h4-5,14-15H,6-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPWYJAOCIQTYOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dimethylphenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2841223.png)
![1-[4-(tert-butyl)benzyl]-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one](/img/structure/B2841224.png)
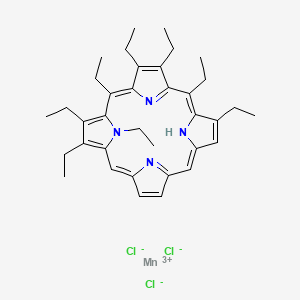


![1,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B2841230.png)
![2-(sec-butylthio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2841232.png)
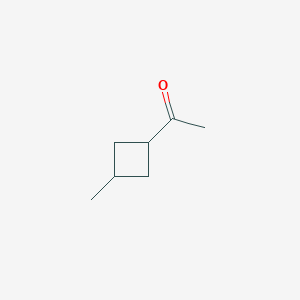
![Methyl 2-[(5-hydroxypyrimidin-2-yl)-methylamino]acetate](/img/structure/B2841234.png)
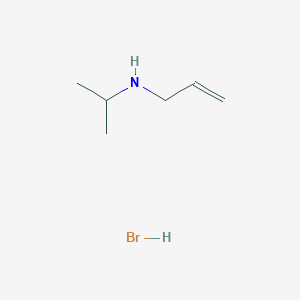
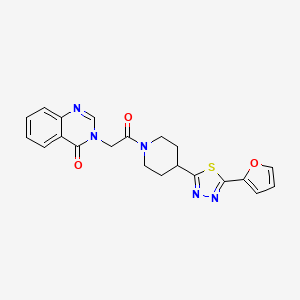
![5-((2,6-Dimethylmorpholino)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2841239.png)
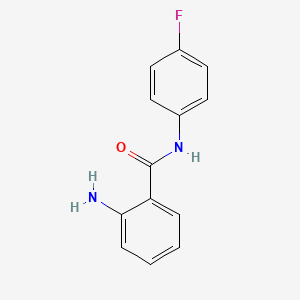
![1-(3-chloro-4-fluorophenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2841245.png)